Bis(thiophen-2-yl)methanamine hydrochloride
Overview
Description
Bis(thiophen-2-yl)methanamine hydrochloride is a chemical compound that features two thiophene rings attached to a central methanamine group, with a hydrochloride salt form. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(thiophen-2-yl)methanamine hydrochloride typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method includes the condensation of thiophene-2-carbaldehyde with an amine source under acidic conditions to form the desired product. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Bis(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Functionalized thiophene derivatives with various substituents.
Scientific Research Applications
Bis(thiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of bis(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with various enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,2’-Bithiophene: Contains two thiophene rings linked directly without the methanamine group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of bis(thiophen-2-yl)methanamine hydrochloride.
Uniqueness
This compound is unique due to its combination of two thiophene rings and a methanamine group, which imparts distinct electronic and biological properties. This structural arrangement allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
dithiophen-2-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYWWMTLQISPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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